molecular formula C20H25N3O3 B6672716 furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone

furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone

Cat. No.: B6672716
M. Wt: 355.4 g/mol
InChI Key: ILHVFWLRURPFIU-RBUKOAKNSA-N
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Description

Furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-20(16-7-13-25-14-16)23-10-5-17(6-11-23)22-18-2-1-12-26-19(18)15-3-8-21-9-4-15/h3-4,7-9,13-14,17-19,22H,1-2,5-6,10-12H2/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVFWLRURPFIU-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the pyridine and piperidine rings. The final step involves the coupling of these rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen atoms, while reduction may produce more saturated compounds .

Scientific Research Applications

Furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and compounds with pyridine and piperidine rings, such as:

  • Furan-2-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone
  • Pyridin-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone

Uniqueness

Furan-3-yl-[4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidin-1-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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